

(m-Aminophenyl)metaboric acid hydrochloride

structural formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (m-Aminophenyl)metaboric acid hydrochloride

Cat. No.: B151440

[Get Quote](#)

An In-depth Technical Guide to (m-Aminophenyl)boronic Acid Hydrochloride

Introduction

(m-Aminophenyl)boronic acid hydrochloride, also referred to as 3-aminophenylboronic acid hydrochloride, is a versatile organic compound widely utilized by researchers, scientists, and drug development professionals. Its structure, featuring both an amino group and a boronic acid moiety on a phenyl ring, makes it a valuable building block in organic synthesis and a key intermediate in the development of pharmaceuticals and advanced materials.^{[1][2]} The hydrochloride salt form often enhances the compound's stability and solubility in water and polar organic solvents, facilitating its use in various chemical reactions.

This guide provides a comprehensive overview of (m-aminophenyl)boronic acid hydrochloride, detailing its structural formula, physicochemical properties, experimental protocols for its synthesis, and its significant applications, particularly in cross-coupling reactions.

Chemical Identity and Structure

The compound is systematically known as (3-aminophenyl)boronic acid hydrochloride. While sometimes referred to by the synonym "**(m-Aminophenyl)metaboric acid hydrochloride**," the boronic acid structure is the commonly accepted representation in chemical literature and databases. The structure consists of a benzene ring substituted with an amino group (-NH₂) at the meta (position 3) and a boronic acid group (-B(OH)₂) at position 1.

The key identifiers and structural information for this compound are summarized below.

Identifier	Value
Compound Name	3-Aminophenylboronic acid hydrochloride
Synonyms	(m-Aminophenyl)boronic acid hydrochloride, 3-Aminobenzeneboronic acid hydrochloride, (m-Aminophenyl)metaboric acid HCl
CAS Number	85006-23-1[3]
Molecular Formula	C6H8BNO2·HCl or C6H9BCINO2
Molecular Weight	173.41 g/mol [3]
SMILES	Cl.Nc1ccccc(c1)B(O)O
InChI Key	QBMHZZHJIBUPOX-UHFFFAOYSA-N

Physicochemical Properties

(m-Aminophenyl)boronic acid hydrochloride is typically a solid at room temperature, with its appearance ranging from white to off-white or pale yellow.[3] Its solubility in polar solvents is a key characteristic for its application in solution-phase chemistry.

Property	Description
Appearance	White to off-white crystalline solid; Pale yellow to blackish gray crystalline powder[3]
Purity (Assay)	≥96%[3], 98%
Solubility	Soluble in water and polar organic solvents
Storage	Keep at room temperature[3]

Synthesis and Experimental Protocols

The synthesis of the parent compound, 3-aminophenylboronic acid, is a crucial first step, after which it can be converted to its hydrochloride salt. A common laboratory-scale synthesis

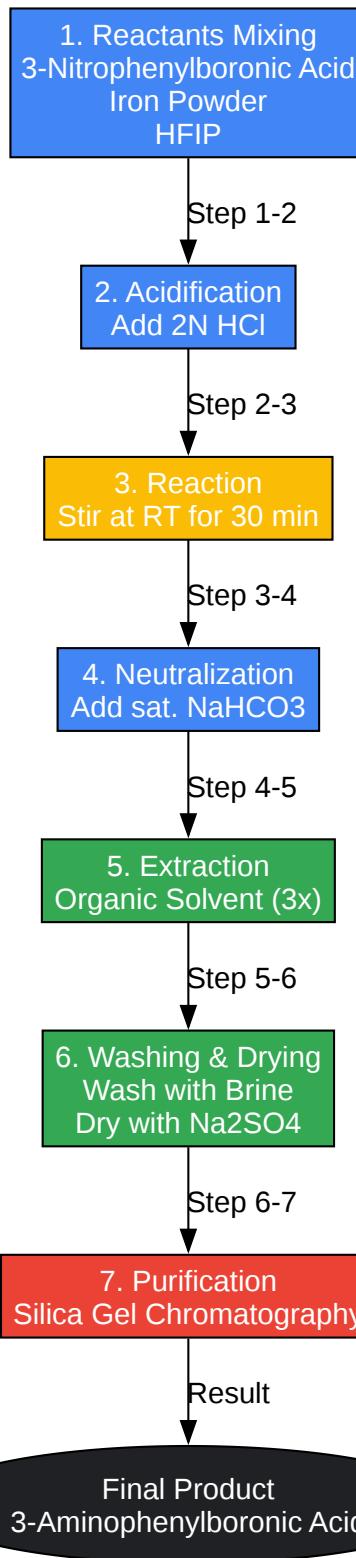
involves the reduction of the corresponding nitro compound, 3-nitrophenylboronic acid.

Experimental Protocol: Synthesis of 3-Aminophenylboronic Acid

This protocol is adapted from a general method for the reduction of nitrophenylboronic acids.[\[4\]](#)

Materials:

- 3-Nitrophenylboronic acid (1 eq.)
- Iron powder (5 eq.)
- Hexafluoroisopropanol (HFIP) (10 eq.)
- 2N aqueous hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Ethyl acetate or other suitable organic solvent for extraction
- Silica gel for column chromatography


Procedure:

- To a reaction vessel, add 3-nitrophenylboronic acid (1 eq.), hexafluoroisopropanol (10 eq.), and iron powder (5 eq.).
- Stir the mixture and add 2N aqueous hydrochloric acid dropwise.
- Continue stirring the reaction mixture at room temperature for approximately 30 minutes.
- Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain 3-aminophenylboronic acid.^[4]

To obtain the hydrochloride salt, the purified 3-aminophenylboronic acid can be dissolved in a suitable solvent and treated with a stoichiometric amount of hydrochloric acid.

Synthesis Workflow for 3-Aminophenylboronic Acid

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for 3-Aminophenylboronic Acid.

Applications in Research and Drug Development

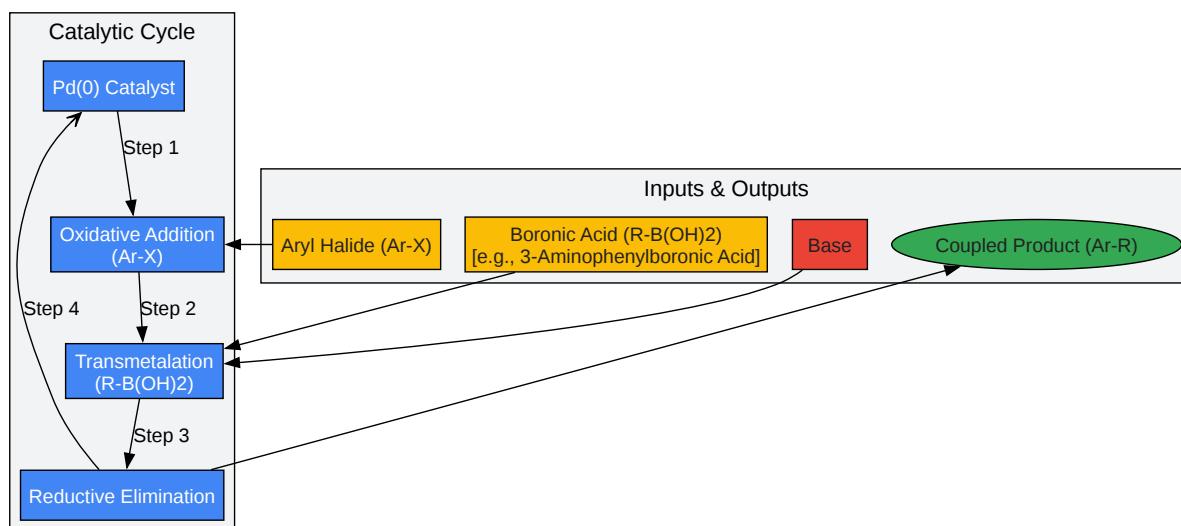
The dual functionality of (m-aminophenyl)boronic acid hydrochloride makes it a highly valuable reagent in multiple fields.[\[1\]](#)[\[2\]](#)

Suzuki-Miyaura Cross-Coupling Reactions

The most prominent application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[\[2\]](#) This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecular skeletons, which is essential for synthesizing many pharmaceutical agents.[\[2\]](#) The boronic acid group participates in the catalytic cycle, while the amino group can be a site for further functionalization.

General Protocol: Suzuki-Miyaura Coupling

Materials:

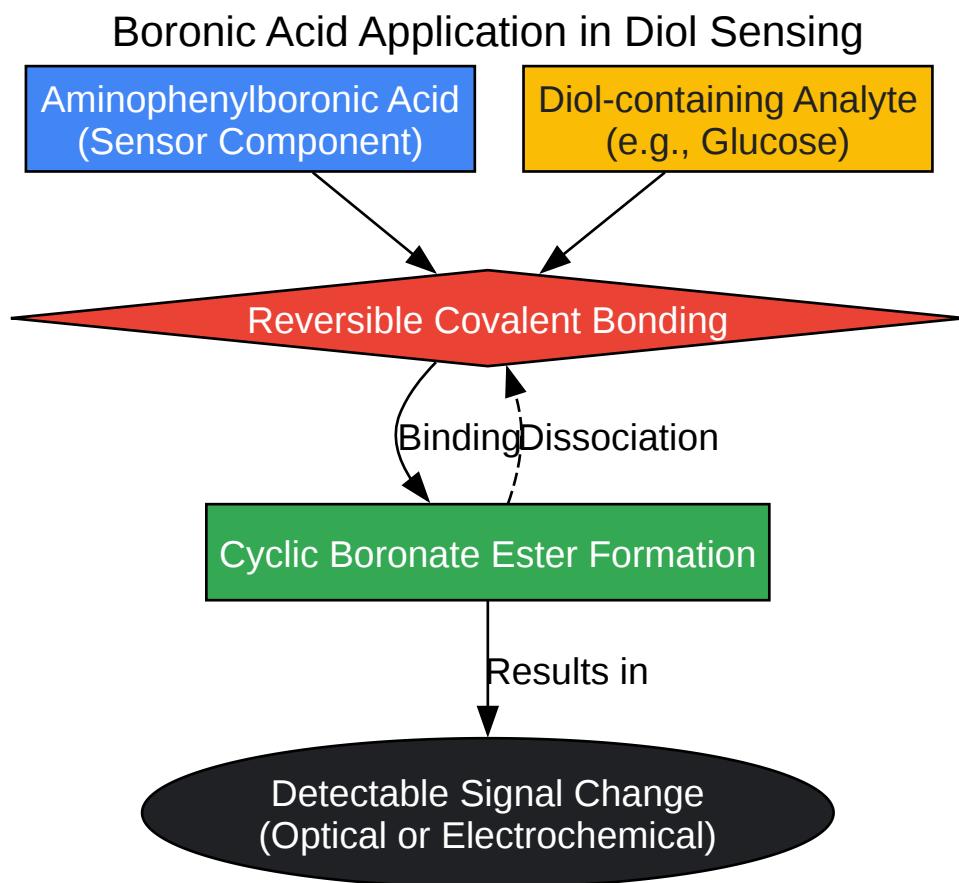

- (m-Aminophenyl)boronic acid hydrochloride (1-1.5 eq.)
- Aryl or vinyl halide (1 eq.)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
- Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq.)
- Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

Procedure:

- In a reaction flask, combine the aryl halide, (m-aminophenyl)boronic acid hydrochloride, and the base.
- De-gas the solvent system by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.
- Add the degassed solvent to the reaction flask, followed by the palladium catalyst.

- Heat the reaction mixture (typically 80-110 °C) under an inert atmosphere and monitor its progress using TLC or LC-MS.
- Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
- Wash, dry, and concentrate the combined organic layers.
- Purify the crude product via column chromatography or recrystallization.

Generalized Suzuki-Miyaura Coupling Cycle


[Click to download full resolution via product page](#)

Caption: The catalytic cycle of a Suzuki-Miyaura reaction.

Medicinal Chemistry and Materials Science

In drug discovery, boronic acids are recognized for their unique ability to form reversible covalent bonds, making them attractive for designing enzyme inhibitors.^[5] Specifically, aminophenylboronic acid derivatives are used as scaffolds for developing inhibitors of enzymes like β -lactamases, which are responsible for bacterial resistance to antibiotics.^[6]

In materials science, the boronic acid group's ability to reversibly bind with diols is exploited in the development of sensors, particularly for detecting sugars, and in creating stimuli-responsive polymers.^[1] The amino group provides a convenient handle for attaching the molecule to surfaces or polymer backbones.

[Click to download full resolution via product page](#)

Caption: Logical workflow of diol sensing using boronic acids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. nbino.com [nbino.com]
- 3. 85006-23-1 · m-Aminophenylboronic Acid Hydrochloride · 321-69061 · 327-69063[Detail Information] | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 4. 3-Aminobenzeneboronic acid | 30418-59-8 [chemicalbook.com]
- 5. The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry [mdpi.com]
- 6. 3-Aminophenylboronic Acid | 206658-89-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- To cite this document: BenchChem. [(m-Aminophenyl)metaboric acid hydrochloride structural formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b151440#m-aminophenyl-metaboric-acid-hydrochloride-structural-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com